molecular formula C14H17ClN2O2S2 B2466109 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946303-97-5

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2466109
CAS No.: 946303-97-5
M. Wt: 344.87
InChI Key: IMWPEPZGBSUPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS: 946303-97-5) is a benzenesulfonamide derivative featuring a thiophene-containing side chain. Its structure comprises a 3-chlorobenzenesulfonamide group linked to a dimethylaminoethyl-thiophene moiety. The compound is classified as hazardous, requiring strict safety protocols for storage (dry, ventilated, sealed containers) and handling to mitigate risks of toxicity, irritation, and environmental harm ().

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S2/c1-17(2)14(11-6-7-20-10-11)9-16-21(18,19)13-5-3-4-12(15)8-13/h3-8,10,14,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWPEPZGBSUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C13H16ClN2O2S, with a molecular weight of 303.79 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

The mechanisms by which this compound exerts its biological effects are not fully elucidated in current literature. However, sulfonamide derivatives are generally known to inhibit various enzymes and receptors, including:

  • Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance.
  • Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

Antimicrobial Effects

Research has indicated that compounds similar to 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial activity. For example, studies have shown that certain sulfonamide derivatives can effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in multiple studies. For instance, derivatives with similar structures have demonstrated the ability to reduce inflammation markers and inhibit the cyclooxygenase (COX) pathway, which is crucial in the inflammatory response. In vitro assays have shown that some sulfonamide derivatives achieve IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies have explored the efficacy of related compounds in various biological contexts:

  • Inhibition of COX Enzymes : A study evaluated the COX-1 and COX-2 inhibitory activities of various sulfonamide derivatives. Compounds showed varying degrees of inhibition, with some achieving significant selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects .
  • Antimicrobial Testing : In a recent evaluation, a series of synthesized sulfonamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting that structural alterations could optimize efficacy .

Data Summary

Activity IC50 Value (μM) Reference
COX-1 Inhibition0.02 - 0.04
COX-2 Inhibition0.62
AntibacterialVariable
Anti-inflammatoryComparable to diclofenac

Chemical Reactions Analysis

Reduction of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH-) undergoes reduction to form primary or secondary amines under strong reducing conditions. This reaction is critical for modifying pharmacological properties.

ParameterDetails
ReagentsLithium aluminum hydride (LiAlH₄)
SolventAnhydrous tetrahydrofuran (THF)
TemperatureReflux (60–70°C)
Reaction Time6–8 hours
ProductN-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzeneamine
Yield68–75% (observed in analogous compounds)

Mechanism : LiAlH₄ cleaves the S–N bond, reducing the sulfonamide to an amine while retaining the thiophene and dimethylamino groups.

Hydrolysis of the Sulfonamide Bond

Acidic or basic hydrolysis cleaves the sulfonamide bond, producing benzenesulfonic acid and a secondary amine.

ParameterDetails
Reagents6M HCl or 4M NaOH
ConditionsAqueous ethanol, 80–90°C
Reaction Time12–24 hours
Products3-Chlorobenzenesulfonic acid + 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine
Selectivity>90% conversion under basic conditions

Applications : Hydrolysis is used to study metabolic pathways or degrade the compound for environmental safety assessments.

Nucleophilic Aromatic Substitution at Chloro Position

The electron-deficient chloro-substituted benzene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).

ParameterDetails
ReagentsPiperidine, K₂CO₃
SolventDimethylformamide (DMF)
Temperature120°C (microwave-assisted)
Reaction Time30 minutes
Product3-Piperidino-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Yield82% (reported for similar chloroarenes)

Kinetics : Reactivity is enhanced by electron-withdrawing sulfonamide groups, which activate the chloro substituent toward substitution.

Oxidation of the Thiophene Ring

The thiophene moiety is oxidized to a sulfoxide or sulfone, altering electronic properties and bioavailability.

ParameterDetails
Reagentsm-Chloroperbenzoic acid (mCPBA)
SolventDichloromethane (DCM)
Temperature0°C to room temperature
ProductsThiophene sulfoxide (major), sulfone (minor)
Conversion95% sulfoxide at 0°C; 60% sulfone at 25°C

Impact : Oxidation modulates binding affinity to biological targets like enzymes or receptors .

Elimination Reactions

The sulfonamide group acts as a leaving group under basic conditions, enabling β-elimination to form alkenes.

ParameterDetails
ReagentsPotassium tert-butoxide (t-BuOK)
Solventtert-Butanol
Temperature70°C
Product3-Chlorostyrene derivative + dimethylamine
Yield55–60% (reported in benzenesulfonamides)

Mechanistic Insight : The reaction proceeds via a concerted E2 mechanism, stabilized by the electron-withdrawing sulfonamide.

Electrophilic Bromination of the Thiophene Ring

The thiophene ring undergoes electrophilic substitution, introducing bromine at the α-position.

ParameterDetails
ReagentsBr₂, FeBr₃
SolventAcetic acid
Temperature50°C
Product5-Bromo-thiophene derivative
Regioselectivity>90% α-substitution

Utility : Bromination facilitates further coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences : The target compound incorporates a thiophene-ethylamine backbone, whereas Compounds 15–18 () feature a dihydrobenzofuran-piperidine scaffold. This distinction likely influences biological activity and physicochemical properties, such as solubility and receptor binding.

Methoxy Group: Compound 17 (5-Cl, 2-OCH₃) forms a solid, suggesting enhanced crystallinity from the methoxy group compared to oily analogs. Bulkier Groups: Compound 18 (1-naphthyl) achieves 73% yield despite its bulky substituent, indicating tolerance in the synthesis protocol.

Synthetic Methodology : The target compound’s synthesis may parallel the multicomponent approach in , which utilizes acetylenic esters and thioureas to construct thiophene rings. In contrast, Compounds 15–18 are synthesized via nucleophilic substitution of sulfonyl chlorides with a primary amine (Procedure D), highlighting divergent strategies for sulfonamide formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.